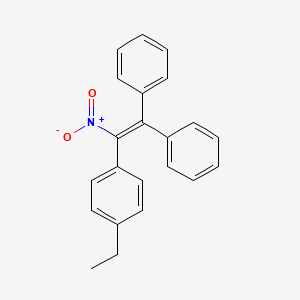
ETHYLENE, 2,2-DIPHENYL-1-(p-ETHYLPHENYL)-1-NITRO-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
ETHYLENE, 2,2-DIPHENYL-1-(p-ETHYLPHENYL)-1-NITRO- is a complex organic compound characterized by its ethylene backbone and the presence of phenyl and nitro groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYLENE, 2,2-DIPHENYL-1-(p-ETHYLPHENYL)-1-NITRO- typically involves multi-step organic reactions. One common method includes the bromination of 2,2-diphenyl-1-(p-ethylphenyl)ethene, followed by nitration to introduce the nitro group. The reaction conditions often require controlled temperatures and the use of specific catalysts to ensure the desired product is obtained .
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical reactors where the reaction conditions are meticulously controlled to optimize yield and purity. The use of advanced purification techniques, such as recrystallization and chromatography, is essential to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
ETHYLENE, 2,2-DIPHENYL-1-(p-ETHYLPHENYL)-1-NITRO- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitro group to an amine group.
Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C) are often used.
Substitution: Reagents like bromine (Br₂) and sulfuric acid (H₂SO₄) are used for electrophilic aromatic substitution.
Major Products
Oxidation: Produces oxides and other oxygenated derivatives.
Reduction: Yields amine derivatives.
Substitution: Results in various substituted phenyl derivatives.
Scientific Research Applications
ETHYLENE, 2,2-DIPHENYL-1-(p-ETHYLPHENYL)-1-NITRO- has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential interactions with biological macromolecules.
Medicine: Explored for its pharmacological properties and potential therapeutic uses.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of ETHYLENE, 2,2-DIPHENYL-1-(p-ETHYLPHENYL)-1-NITRO- involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, influencing cellular pathways and enzyme activities. The phenyl groups may interact with hydrophobic regions of proteins, affecting their function and stability.
Comparison with Similar Compounds
Similar Compounds
1-Bromo-2,2-diphenyl-1-(p-ethylphenyl)ethene: Shares a similar ethylene backbone but lacks the nitro group.
2,2-Diphenyl-1-(p-ethylphenyl)ethanol: Contains a hydroxyl group instead of a nitro group.
Properties
CAS No. |
21141-47-9 |
|---|---|
Molecular Formula |
C22H19NO2 |
Molecular Weight |
329.4 g/mol |
IUPAC Name |
1-ethyl-4-(1-nitro-2,2-diphenylethenyl)benzene |
InChI |
InChI=1S/C22H19NO2/c1-2-17-13-15-20(16-14-17)22(23(24)25)21(18-9-5-3-6-10-18)19-11-7-4-8-12-19/h3-16H,2H2,1H3 |
InChI Key |
YSNYSJITEWGPRU-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=C(C=C1)C(=C(C2=CC=CC=C2)C3=CC=CC=C3)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















